molecular formula C10H11NO4 B132618 Methyl 4-acetamido-2-hydroxybenzoate CAS No. 4093-28-1

Methyl 4-acetamido-2-hydroxybenzoate

Cat. No.: B132618
CAS No.: 4093-28-1
M. Wt: 209.2 g/mol
InChI Key: LCXHOHRQXZMSQN-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 4-acetamido-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential candidate for drug development due to its biological activities.

    Industry: Used in the production of dyes and other industrial chemicals

Safety and Hazards

Methyl 4-acetamido-2-hydroxybenzoate is considered to be toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetamido-2-hydroxybenzoate can be synthesized through the acetylation of methyl 4-amino-2-hydroxybenzoate. The process involves dissolving methyl 4-amino-2-hydroxybenzoate in ethyl acetate and adding it to a solution of water and sodium bicarbonate, followed by the addition of acetyl chloride at 0°C. The reaction mixture is then gradually warmed to room temperature and stirred for 2 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-acetamido-2-hydroxybenzoate involves its interaction with biological targets such as enzymes and receptors. The hydroxy and acetamido groups play a crucial role in binding to these targets, leading to antimicrobial and anti-inflammatory effects. The exact molecular pathways are still under investigation, but it is believed that the compound interferes with bacterial cell wall synthesis and inflammatory mediator production .

Comparison with Similar Compounds

Methyl 4-acetamido-2-hydroxybenzoate can be compared with similar compounds such as:

    Methyl 4-amino-2-hydroxybenzoate: Lacks the acetamido group, making it less versatile in certain reactions.

    Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: Contains a chlorine atom, which can alter its reactivity and biological activity.

    Methyl 4-acetamido-2-methoxybenzoate: The methoxy group can influence its solubility and reactivity.

This compound stands out due to its balanced reactivity and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 4-acetamido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXHOHRQXZMSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193934
Record name Methyl 4-(acetylamino)salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4093-28-1
Record name Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4093-28-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetamidosalicylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(acetylamino)salicylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(acetylamino)salicylate
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Record name METHYL 4-ACETAMIDOSALICYLATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a suspension of 4.17 g (0.025 mole) methyl 4-aminosalicylate (9) in 20 mL water, was added 3 mL (0.032 mole) acetic anhydride (Aldrich 11,004-3) while stirring. The mixture was heated at 800 for 30 minutes and cooled to room temperature. The precipitate was collected and added into 100 ml of 10% hydrochloric acid. This suspension was stirred at room temperature for 10 minutes, filtered and dried to give 4.3 g (82%) of a crude solid, which was recrystallized from H2O/CH3OH, yielding 3 g (70%) of 10 as white crystals, mp 153-154 . Infrared (IR) and NMR analysis gave the following results: IR (potassium bromide): 3319(NH), 1680 (C=O),1604, 1157 cm−1. 1H nmr (90 MHz, CDCI3 +DMSO-d6):δ 10.80 (1H, S, OH), 9.74 (1H, br s, NH), 7.73 (1H; d, 3JH5-H6=9 Hz; H-6), 7.37 (1H; d, 4JH5-H3=1.8 Hz; H-3),7.11 (1H; dd, 3JH6-H5=9HZ, 4JH3-H5=1.8 Hz; H-5), 3.91 (3H; s; OCH3), 2.15 (3H, s, CH3).
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70%

Synthesis routes and methods IV

Procedure details

To a solution of 10 g (59.9 mmol) of methyl 4-aminosalicylate in 100 ml of CH2Cl2 is added 6.8 ml (83.9 mmol) of pyridine in one portion at room temperature. The solution is cooled to 0° C. and 4.7 ml (65.9 mmol) of acetyl chloride is added dropwise. After addition is complete the reaction mixture is let stand 30 minutes at room temperature. The reaction mixture is diluted with water and extracted with CH2Cl2. The combined organic extracts are dried over MgSO4, filtered and concentrated to provide methyl 4-acetylaminosalicylate which is used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-acetamido-2-hydroxybenzoate
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